molecular formula C14H13NO3 B6389129 2-(3-Ethoxyphenyl)nicotinic acid, 95% CAS No. 1261922-03-5

2-(3-Ethoxyphenyl)nicotinic acid, 95%

Cat. No.: B6389129
CAS No.: 1261922-03-5
M. Wt: 243.26 g/mol
InChI Key: CXLUXBWRPPCUKQ-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)nicotinic acid is a synthetic nicotinic acid derivative featuring a pyridine ring substituted with a carboxylic acid group at position 3 and a 3-ethoxyphenyl group at position 2. The ethoxy group (–OCH₂CH₃) is electron-donating, influencing the compound's electronic properties, solubility, and reactivity. With a purity of 95%, this compound is typically used in pharmaceutical and agrochemical research as a building block or intermediate. Its synthesis likely involves palladium-catalyzed cross-coupling reactions, as seen in analogous nicotinic acid derivatives .

Properties

IUPAC Name

2-(3-ethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-11-6-3-5-10(9-11)13-12(14(16)17)7-4-8-15-13/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLUXBWRPPCUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687498
Record name 2-(3-Ethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-03-5
Record name 2-(3-Ethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring significantly impact physicochemical properties:

Compound Name Substituent Position Key Substituents Electronic Effect
2-(3-Ethoxyphenyl)nicotinic acid 2,3 3-Ethoxyphenyl (C₆H₄-OCH₂CH₃) Electron-donating (inductive)
2-Chloro-5-(4-fluoro-3-methoxyphenyl)nicotinic acid 2,5 Cl⁻, 4-Fluoro-3-methoxyphenyl Electron-withdrawing (Cl⁻), mixed (methoxy)
6-(2,2,2-Trifluoroethoxy)nicotinic acid 6 CF₃CH₂O⁻ Strongly electron-withdrawing
2-(1,3-Benzodioxol-5-yloxy)nicotinic acid 2 Benzodioxole Electron-donating (resonance)
  • Ethoxy vs.
  • Chloro and Trifluoroethoxy : Electron-withdrawing groups like Cl⁻ () and CF₃CH₂O⁻ () increase the acidity of the carboxylic acid group (pKa reduction) compared to ethoxy .

Physicochemical Properties and Stability

Melting Points and Solubility

Compound Name Melting Point (°C) Solubility in Water
Nicotinic acid 235 Sparingly soluble (13 mg/mL)
2-(3-Ethoxyphenyl)nicotinic acid Not reported Lower (predicted) due to aryl group
2-Chloronicotinic acid ~200 Moderate (polar aprotic solvents)
  • The ethoxyphenyl group likely reduces water solubility compared to unsubstituted nicotinic acid but enhances lipid solubility for membrane permeability .

Stability Under Oxidative Conditions

  • Aerobic Degradation : Unlike nicotinic acid, which undergoes ring opening by Pseudomonas fluorescens, the ethoxyphenyl group may protect the pyridine ring from oxidation, as seen in inert analogs with modified carboxyl groups .

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